molecular formula C15H11N3O3S2 B2393527 (E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol CAS No. 330677-83-3

(E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol

Cat. No.: B2393527
CAS No.: 330677-83-3
M. Wt: 345.39
InChI Key: YWFUBBCQXNCLBB-LZYBPNLTSA-N
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Description

(E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol is a complex organic compound characterized by its unique structure, which includes a nitrophenol group, a benzo[d]thiazole moiety, and a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol typically involves a multi-step process. One common method includes the following steps:

    Formation of the benzo[d]thiazole core: This is achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzo[d]thiazole ring.

    Introduction of the methylthio group: The benzo[d]thiazole derivative is then treated with methyl iodide in the presence of a base to introduce the methylthio substituent.

    Formation of the imine linkage: The methylthio-substituted benzo[d]thiazole is reacted with 4-nitrosalicylaldehyde under basic conditions to form the imine linkage, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, such as alkylation or acylation, using appropriate alkylating or acylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

(E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol involves its interaction with specific molecular targets. For example, its potential antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-chlorophenol
  • (E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-bromophenol

Uniqueness

(E)-2-(((2-(methylthio)benzo[d]thiazol-6-yl)imino)methyl)-4-nitrophenol is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics or reactivity profiles.

Properties

IUPAC Name

2-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S2/c1-22-15-17-12-4-2-10(7-14(12)23-15)16-8-9-6-11(18(20)21)3-5-13(9)19/h2-8,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFUBBCQXNCLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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